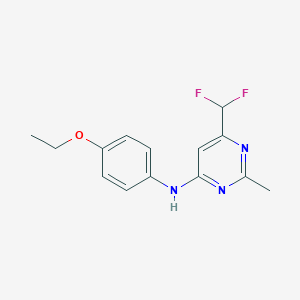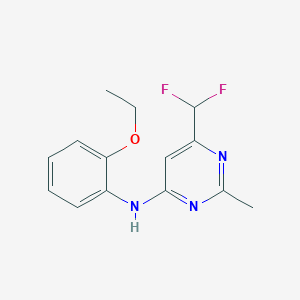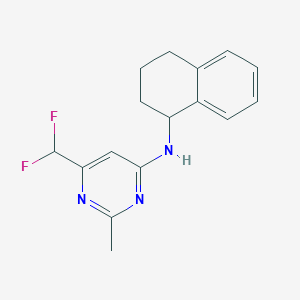![molecular formula C17H21FN4 B6457612 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549042-55-7](/img/structure/B6457612.png)
4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is an organic compound. It is structurally characterized by the presence of a 4-fluorobenzylpiperazine moiety .
Synthesis Analysis
The synthesis of compounds with a 4-fluorobenzylpiperazine moiety has been reported in the literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of certain enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” include a molecular weight of 271.34 and a melting point range of 177 - 179°C . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Heterocyclic compounds play a crucial role in cancer research. In the case of our compound, studies have shown that it exerts anticancer effects. Researchers have explored its potential as a novel agent against various cancer types, including breast, lung, and colon cancer. Mechanistically, it interferes with cancer cell proliferation, induces apoptosis, and inhibits angiogenesis. Further investigations are ongoing to optimize its efficacy and safety .
Antiviral Properties
The compound also demonstrates antiviral activity. It has been evaluated against several viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza. Its mode of action involves inhibiting viral replication and entry into host cells. Researchers are keen on harnessing its potential for developing antiviral drugs .
Anti-Inflammatory Effects
Inflammation is a common underlying factor in various diseases. Our compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It suppresses pro-inflammatory cytokines and reduces tissue damage. This makes it a promising candidate for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Neuroprotective Potential
Emerging research suggests that the compound may have neuroprotective effects. It enhances neuronal survival, reduces oxidative stress, and promotes synaptic plasticity. These properties make it relevant for neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease .
Antibacterial Activity
The compound has been investigated for its antibacterial properties. It shows efficacy against both Gram-positive and Gram-negative bacteria. Researchers are exploring its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance.
Urease Inhibition
Urease is an enzyme crucial for the survival of certain pathogenic bacteria. Inhibiting urease can prevent ureolytic bacterial infections. Our compound has been studied for its urease inhibition activity. By disrupting urease function, it may offer a novel approach to combating bacterial infections .
Wirkmechanismus
Target of Action
The primary targets of 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to be more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and adenosine function, which are crucial for various cellular processes . .
Result of Action
The compound’s action results in the inhibition of ENTs, thereby affecting nucleotide synthesis and adenosine function . This could potentially have implications in the treatment of conditions where these processes are dysregulated.
Eigenschaften
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-12-13(2)19-14(3)20-17(12)22-10-8-21(9-11-22)16-6-4-15(18)5-7-16/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFDJHBTEWWENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457530.png)

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457540.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457556.png)

![3-cyclopropyl-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6457559.png)
![3-phenyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6457563.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457571.png)
![4-(difluoromethyl)-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6457588.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457606.png)
![3-cyclopropyl-1-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6457618.png)
![N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457624.png)
![4-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6457634.png)
